2-Benzyl-3-methylbutanoic acid
Overview
Description
2-Benzyl-3-methylbutanoic acid is a structural derivative of butyric acid . It has a molecular weight of 192.26 .
Molecular Structure Analysis
The IUPAC name for this compound is given as1S/C12H16O2/c1-9(2)11(12(13)14)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14)
. This indicates the presence of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis of Key Pharmaceuticals
- Enantioselective Synthesis: The compound plays a crucial role in the enantioselective synthesis of important pharmaceuticals, such as Aliskiren, a renin inhibitor. Enantioselective hydrogenation processes have been studied extensively, utilizing chiral Rh(I) and Ru(II) complexes for this purpose (Andrushko et al., 2008).
Inhibitor for Enzymes
- Inactivation of Carboxypeptidase A: 2-Benzyl-3-methylbutanoic acid derivatives have been synthesized as pseudomechanism-based inactivators for carboxypeptidase A. This includes the study of different isomers and their inhibitory potencies, providing insights into enzyme inhibition and potential therapeutic applications (Kim & Chung, 1995).
Organic Synthesis and Chemical Reactions
- Diastereoselective Alkylation: The compound is involved in the diastereoselective alkylation of amino acids, indicating its significant role in the synthesis of complex organic molecules. This process is crucial for creating specific stereochemistry in pharmaceuticals (Estermann & Seebach, 1988).
- Phase Equilibria Studies: It also contributes to the understanding of phase equilibria in liquid mixtures, essential for the development of separation processes in chemical engineering (Letcher & Redhi, 2001).
Bioorganic and Medicinal Chemistry
- Study of Hydroxy Acids: Research has been conducted on hydroxy acids related to this compound, exploring their presence in wines and other alcoholic beverages and their sensory impacts. This indicates the compound's relevance in food chemistry and bioorganic studies (Gracia-Moreno et al., 2015).
- Inhibitor Studies: Derivatives of this compound have been evaluated as inhibitors for carboxypeptidase A, contributing to the understanding of enzyme mechanisms and potential therapeutic applications (Park & Kim, 2001).
Safety and Hazards
The safety information for 2-Benzyl-3-methylbutanoic acid includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
It’s structurally similar to 3-methylbutanoic acid, also known as β-methylbutyric acid or isovaleric acid , which is known to inhibit the synthesis of saturated fatty acids .
Mode of Action
Based on its structural similarity to 3-methylbutanoic acid, it may interact with its targets by forming amide, ester, anhydride, and chloride derivatives .
Biochemical Pathways
It’s structurally similar to 3-methylbutanoic acid, which is involved in various reactions such as the formation of amide, ester, anhydride, and chloride derivatives .
Pharmacokinetics
It’s structurally similar to 3-methylbutanoic acid, which is a volatile organic compound . This suggests that 2-Benzyl-3-methylbutanoic acid might also have similar properties, potentially influencing its bioavailability.
Result of Action
It’s structurally similar to 3-methylbutanoic acid, which is known to inhibit the synthesis of saturated fatty acids . This suggests that this compound might have similar effects.
Action Environment
It’s structurally similar to 3-methylbutanoic acid, which is a volatile organic compound . This suggests that environmental factors such as temperature and pH might influence the action and stability of this compound.
properties
IUPAC Name |
2-benzyl-3-methylbutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)11(12(13)14)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRLUXYRQIHROC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53483-11-7 | |
Record name | 2-benzyl-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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